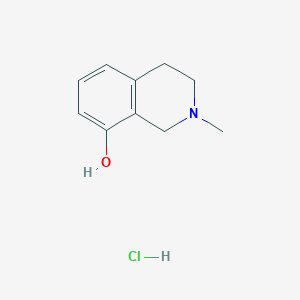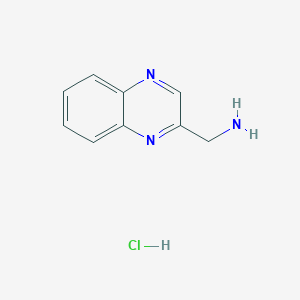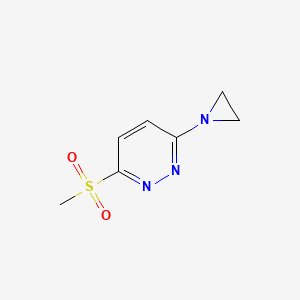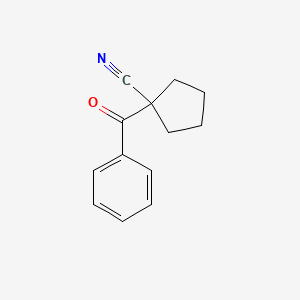
3-Methoxy-2-methylquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 3-position and a methyl group at the 2-position, along with a carbonitrile group at the 4-position, makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-nitrobenzonitrile with methanol in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of suitable catalysts and solvents can play a crucial role in achieving high yields and minimizing by-products.
化学反応の分析
Types of Reactions
3-Methoxy-2-methylquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce 4-aminomethylquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
科学的研究の応用
3-Methoxy-2-methylquinoline-4-carbonitrile has several scientific research applications, including:
Biology: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be utilized in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
作用機序
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
類似化合物との比較
Similar Compounds
2-Methylquinoline-4-carbonitrile: Lacks the methoxy group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Methoxyquinoline-4-carbonitrile: Lacks the methyl group at the 2-position, which can influence its overall stability and interaction with molecular targets.
2-Methyl-3-nitroquinoline-4-carbonitrile:
Uniqueness
3-Methoxy-2-methylquinoline-4-carbonitrile is unique due to the presence of both methoxy and methyl groups, along with a carbonitrile group. This combination of functional groups enhances its chemical versatility and potential for various applications in scientific research. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in medicinal chemistry and other research fields.
特性
CAS番号 |
855754-09-5 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
3-methoxy-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-12(15-2)10(7-13)9-5-3-4-6-11(9)14-8/h3-6H,1-2H3 |
InChIキー |
VUFQZDRZUGCUGW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)



![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)






